molecular formula C7H4ClFN2 B1424218 7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190312-44-7

7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine

Cat. No. B1424218
M. Wt: 170.57 g/mol
InChI Key: RAUGSDKTYMTHRB-UHFFFAOYSA-N
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Description

“7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine” is a chemical compound with the molecular formula C7H4ClFN2 . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . These compounds have shown potent activities against FGFR1, 2, and 3 . The synthesis involves a series of chemical reactions, including the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine” includes a pyrrolopyridine scaffold . This scaffold is a key component of the compound’s molecular structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives are complex and involve multiple steps . These reactions result in a series of derivatives with potent activities against FGFR1, 2, and 3 .

Scientific Research Applications

7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine is a fluorinated heterocyclic compound, a class of chemicals that possess unique properties making them of interest in various scientific research applications. Due to the presence of both chlorine and fluorine atoms, compounds like this are often explored for their potential in drug development, material science, and as intermediates in chemical syntheses.

Applications in Material Science and Chemistry

In the realm of material science and chemistry, compounds such as 7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine are pivotal in the development of novel materials with enhanced properties. For instance, the fluorinated heterocyclic compounds are utilized in the synthesis of advanced polymers and coatings, offering improved stability, resistance to degradation, and unique electronic properties beneficial for electronic devices and applications in nanotechnology. The compound's unique structure allows for its incorporation into complex molecular frameworks, leading to innovative materials with specific functionalities (Yu Wang et al., 2019).

Role in Pharmaceutical Research

In pharmaceutical research, the fluorinated heterocycle of 7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine serves as a key scaffold for the design and development of new medicinal compounds. Its structural motif is frequently found in molecules exhibiting a wide range of biological activities, including kinase inhibitors that are crucial for cancer therapy and other diseases. This compound's framework is advantageous due to its ability to form stable interactions with biological targets, enhancing the efficacy and selectivity of potential drugs (Steve Wenglowsky, 2013).

Environmental and Analytical Applications

Environmental scientists and chemists leverage compounds like 7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine in the analysis and understanding of environmental pollutants, especially in the study of fluorinated organic compounds. These studies are crucial for developing strategies to monitor, control, and remediate environmental contamination by persistent organic pollutants (G. Munoz et al., 2019).

properties

IUPAC Name

7-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-6-4(9)3-11-5-1-2-10-7(5)6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUGSDKTYMTHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C(=CN=C21)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301261753
Record name 7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine

CAS RN

1190312-44-7
Record name 7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190312-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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